(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol is a heterocyclic compound featuring a pyrazole ring with a methyl group at the 1-position, a nitro group at the 3-position, and a hydroxymethyl group at the 5-position. This compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is with a molecular weight of approximately 173.13 g/mol .
The synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol can be achieved through various methods:
The molecular structure of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol features:
CN1C(=CC(=N1)[N+](=O)[O-])CO
This structure allows for various interactions with biological targets, enhancing its potential applications in pharmaceuticals .
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol can undergo several chemical reactions:
These reactions enable the synthesis of diverse derivatives that can be explored for different applications.
The mechanism of action for (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol primarily involves its interactions with biological macromolecules:
These properties contribute to its usability in various scientific applications.
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol has several scientific uses:
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: